

Preclinical Profile of BMS-986238: A Second-Generation Oral PD-L1 Inhibitor

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Compound of Interest		
Compound Name:	BMS-986238	
Cat. No.:	B15610436	Get Quote

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Introduction

BMS-986238 is a second-generation, orally bioavailable macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). Developed by Bristol Myers Squibb in collaboration with PeptiDream, this compound represents a significant advancement in the pursuit of oral immunotherapies. By targeting the PD-1/PD-L1 immune checkpoint, **BMS-986238** is designed to restore anti-tumor T-cell activity. This technical guide provides a comprehensive overview of the available preclinical data on **BMS-986238**, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Core Data Summary In Vitro Pharmacology

BMS-986238 demonstrates high-potency binding to its target, PD-L1. Preclinical data indicates a low picomolar affinity for the PD-L1 receptor.[1][2] This strong binding affinity is a critical attribute for an effective therapeutic agent.

Parameter	Value	Species	Assay Type
Binding Affinity	Low Picomolar	Human	HTRF Assay (presumed)



In Vivo Pharmacology & Pharmacokinetics

A key feature of **BMS-986238** is its extended plasma half-life, a significant improvement over first-generation inhibitors.[1][2] This was achieved through the strategic incorporation of a human serum albumin (HSA) binding motif and a polyethylene glycol (PEG) linker.[3]

Parameter	Rat	Cynomolgus Monkey
Half-life (t½)	> 19 hours	> 19 hours
Administration Route	Oral	Oral

Further detailed pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability percentages have not been publicly disclosed in the reviewed literature.

Mechanism of Action: Inducing PD-L1 Dimerization

BMS-986238 inhibits the PD-1/PD-L1 interaction through a novel mechanism of action. Rather than simply blocking the binding site, the macrocyclic peptide induces the dimerization of PD-L1 on the cell surface.[4][5][6][7] This dimerization sterically hinders the interaction with the PD-1 receptor on T-cells, thereby preventing the downstream signaling that leads to T-cell exhaustion and restoring the immune system's ability to recognize and attack tumor cells.



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BMS-986238 binds to PD-L1, inducing dimerization and blocking the PD-1 interaction.

Experimental Protocols



While specific, detailed protocols for **BMS-986238** have not been published, the following represent standard methodologies for evaluating similar macrocyclic peptide inhibitors of PD-L1.

PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the ability of a compound to inhibit the binding of PD-L1 to its receptor, PD-1.

Materials:

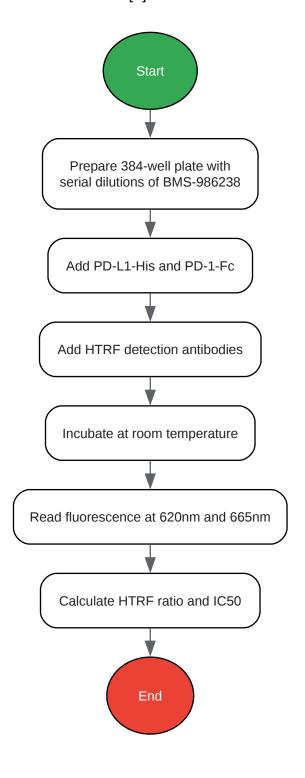
- Recombinant human PD-1-Fc
- Recombinant human PD-L1-His
- Anti-human Fc antibody labeled with a FRET donor (e.g., Europium cryptate)
- Anti-His antibody labeled with a FRET acceptor (e.g., d2)
- Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume white plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of BMS-986238 in assay buffer.
- In a 384-well plate, add the serially diluted **BMS-986238**.
- Add recombinant human PD-L1-His to all wells.
- Add recombinant human PD-1-Fc to the appropriate wells.
- Add the HTRF detection antibodies (anti-human Fc-donor and anti-His-acceptor).



- Incubate the plate at room temperature, protected from light.
- Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.
- Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the concentration of BMS-986238 to determine the IC50 value.[8]





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Workflow for the PD-L1/PD-1 HTRF binding assay.

T-Cell Activation/Co-culture Assay

This cell-based assay measures the ability of a PD-L1 inhibitor to restore T-cell function in the presence of PD-L1-expressing cells.

Materials:

- PD-L1 expressing target cells (e.g., CHO-K1 cells engineered to express human PD-L1)
- PD-1 expressing effector T-cells (e.g., Jurkat cells with an NFAT-luciferase reporter)
- Cell culture medium
- 96-well cell culture plates
- · Luciferase assay reagent

Procedure:

- Plate the PD-L1 expressing target cells in a 96-well plate.
- Prepare serial dilutions of BMS-986238 and add them to the wells.
- Add the PD-1 expressing Jurkat effector cells to initiate the co-culture.
- Incubate the plate for 6-24 hours at 37°C.
- Add a luciferase assay reagent to measure the reporter gene expression, which correlates with T-cell activation.
- Plot the luminescence signal against the concentration of BMS-986238 to determine the EC50 value.[1][9]

In Vivo Efficacy and Toxicology



While specific in vivo efficacy data for **BMS-986238** in various tumor models has not been publicly disclosed, the preclinical development of similar oral PD-L1 inhibitors has involved evaluation in syngeneic mouse tumor models (e.g., CT26 colon carcinoma).[10][11] These studies typically assess tumor growth inhibition and survival as primary endpoints.

Comprehensive preclinical toxicology studies are a standard part of drug development to ensure safety before human trials.[12][13][14][15] A first-in-human study of **BMS-986238** was initiated to assess safety, tolerability, and pharmacokinetics; however, the study was terminated early due to internal development decisions and not due to any preclinical or clinical safety concerns.[16][17]

Conclusion

BMS-986238 is a promising second-generation, orally bioavailable macrocyclic peptide inhibitor of PD-L1. Its high potency, extended pharmacokinetic profile, and novel mechanism of action make it a significant candidate in the field of cancer immunotherapy. While detailed quantitative preclinical data remains largely proprietary, the available information highlights the successful application of advanced peptide engineering to overcome the limitations of earlier checkpoint inhibitors. Further publication of preclinical and clinical data will be critical to fully elucidate the therapeutic potential of this compound.

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